![molecular formula C11H16ClN3O B7898071 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B7898071.png)
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine and a methyl group, and a piperidine ring attached to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from basic organic molecules such as acetonitrile and formamide.
Substitution Reactions: Chlorine and methyl groups are introduced to the pyrimidine ring through electrophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the pyrimidine ring through nucleophilic substitution reactions.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid.
Reduction: Reduction reactions can occur at the pyrimidine ring, particularly at the nitrogen atoms, leading to the formation of amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride
- 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is unique due to the presence of the methanol group, which can undergo various chemical reactions, providing additional versatility in its applications. This makes it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-5-3-2-4-9(15)7-16/h6,9,16H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUPWPJMRJUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7897990.png)
![[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7898001.png)
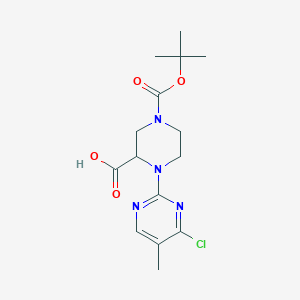
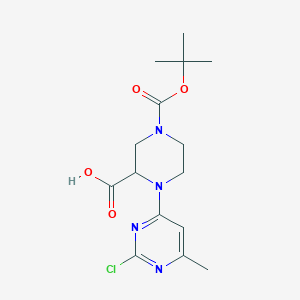
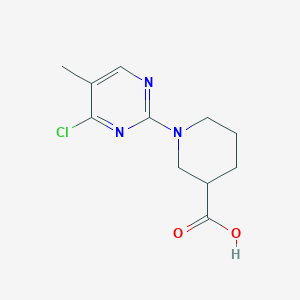
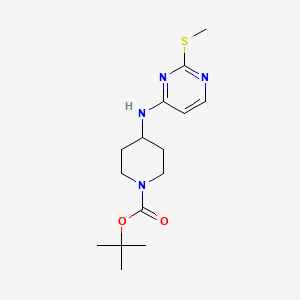
![3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898041.png)
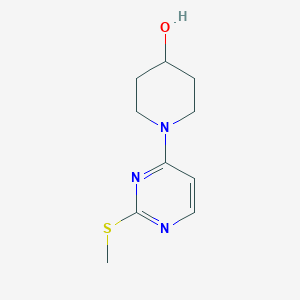
![[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B7898053.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol](/img/structure/B7898062.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol](/img/structure/B7898064.png)
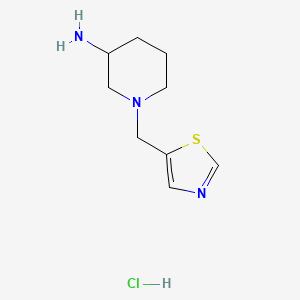
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898086.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898089.png)
